2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid
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Overview
Description
2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a compound belonging to the class of benzoxazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl) aniline with appropriate reagents under controlled conditions. One common method involves the use of malonic acid and phosphorous oxychloride, which are refluxed together at a temperature of 60–80°C for several hours . The reaction mixture is then purified and characterized using techniques such as NMR and mass spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Similar in structure but with different substituents, leading to varied biological activities.
Benzo[d]thiazole-2-thiol: Another heterocyclic compound with a sulfur atom, showing different chemical reactivity and biological properties.
Uniqueness
2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C9H6FNO4 |
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Molecular Weight |
211.15 g/mol |
IUPAC Name |
2-(2-fluoro-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6FNO4/c10-9-11-6-4(7(12)8(13)14)2-1-3-5(6)15-9/h1-3,7,12H,(H,13,14) |
InChI Key |
SANGJGIJEGWSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)F)C(C(=O)O)O |
Origin of Product |
United States |
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